molecular formula C19H19N3 B14515821 4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile CAS No. 62718-37-0

4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile

Cat. No.: B14515821
CAS No.: 62718-37-0
M. Wt: 289.4 g/mol
InChI Key: GGTJYVHYZCVWQD-UHFFFAOYSA-N
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Description

4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile typically involves the condensation of a piperidine derivative with a benzaldehyde derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile is unique due to its specific structure, which combines a piperidine moiety with a benzaldehyde derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

62718-37-0

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

4-[[phenyl(piperidin-1-yl)methylidene]amino]benzonitrile

InChI

InChI=1S/C19H19N3/c20-15-16-9-11-18(12-10-16)21-19(17-7-3-1-4-8-17)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

GGTJYVHYZCVWQD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NC2=CC=C(C=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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